Olanzapine-d3

Descripción general

Descripción

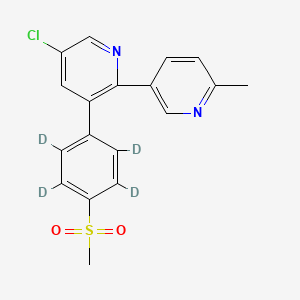

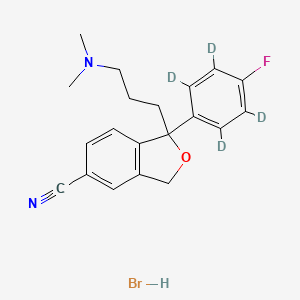

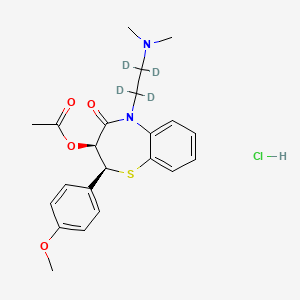

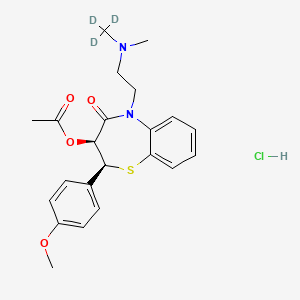

Olanzapine-d3 is a deuterated form of olanzapine, an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder. The deuterium atoms in this compound replace three hydrogen atoms, which can help in pharmacokinetic studies by providing a stable isotope for mass spectrometry analysis .

Mecanismo De Acción

Target of Action

Olanzapine-d3, a variant of Olanzapine, primarily targets a range of neurotransmitter receptors. It has a high affinity for dopamine D2, D3, and D4 receptors , 5-HT2 receptor subtypes , the 5-HT6 receptor , and muscarinic receptors , especially the M1 subtype . These receptors play crucial roles in various neural pathways, influencing mood, cognition, and behavior.

Mode of Action

This compound acts as an antagonist at its primary targets. It binds loosely to the dopamine D2 receptors in the mesolimbic pathway, blocking the potential action of dopamine on postsynaptic receptors . This interaction results in changes in neurotransmission, particularly reducing the overactivity of dopamine, which is often associated with conditions like schizophrenia .

Biochemical Pathways

This compound affects several biochemical pathways due to its broad receptor binding profile. It impacts the dopamine signaling pathway , leading to changes in dopamine neurotransmission . It also influences the serotonin pathway due to its interaction with 5-HT2 receptors . Additionally, it may affect the glutamate pathway , as it has been found to reverse behavioral deficits produced by inhibiting N-methyl-D-aspartate receptor glutamatergic transmission .

Pharmacokinetics

This compound is extensively metabolized by the liver and is mostly excreted in the urine . It has few drug interactions, making it a relatively safe option for patients on multiple medications . Therapeutic doses of Olanzapine result in peak plasma concentrations much less than the concentration found to have a significant effect on cardiac repolarization .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been found to alter DNA methylation in a rat model, suggesting that it may have epigenetic effects . It also impacts cellular mechanisms of gasotransmitter synthesis, which may be an alternative way of its pharmacological action . Furthermore, it has been found to inhibit glycogen synthesis, which could have implications for energy metabolism in cells .

Action Environment

Environmental factors, including genetic variants, can influence the action, efficacy, and stability of this compound. For instance, certain single nucleotide polymorphisms (SNPs) have been found to be significantly associated with the response to Olanzapine treatment in Han Chinese schizophrenia patients . This suggests that individual genetic makeup can influence how effectively this compound works.

Análisis Bioquímico

Biochemical Properties

Olanzapine-d3, like Olanzapine, shows a high affinity for dopamine D2, D3, and D4 receptors; all 5-HT2 receptor subtypes and the 5-HT6 receptor; muscarinic receptors, especially the M1 subtype; and α1-adrenergic receptors . These interactions play a crucial role in its pharmacological effects .

Cellular Effects

This compound has been shown to significantly activate inflammatory IKKβ/NFκB signaling, and increase the expression of TNF-α, IL-6, IL-1β, and immune-related proteins such as iNOS, TLR4, and CD14 . It also influences cell function by increasing extracellular levels of norepinephrine and dopamine .

Molecular Mechanism

The activity of this compound is achieved by the antagonism of multiple neuronal receptors including the dopamine receptor D2, D3, and D4 in the brain, the serotonin receptors 5HT2A, 5HT2C, 5HT3, and 5HT6, the α1-adrenergic receptor, the histamine receptor H1, and multiple muscarinic receptors .

Temporal Effects in Laboratory Settings

This compound, similar to Olanzapine, has been studied over time in laboratory settings. It has been observed that the effects of this compound can change over time, with significant activation of inflammatory signaling and increased expression of various proteins observed after treatments for 1, 8, and 36 days .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study on mice models of schizophrenia, it was found that the effects of this compound were dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been suggested that this compound may cause metabolic disturbance by modulating hepatic Alk signaling via M3R .

Transport and Distribution

This compound, like Olanzapine, has a large volume of distribution and is extensively bound by plasma proteins, albumin, and α1-acid glycoprotein . This influences how this compound is transported and distributed within cells and tissues.

Subcellular Localization

Given its similarity to Olanzapine, it is likely to be found in similar locations within the cell, including the plasma membrane where it interacts with various receptors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Olanzapine-d3 involves the reaction of 4-amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine with N-methylpiperazine in an alcoholic solvent such as methanol or ethanol. The reaction is typically carried out at elevated temperatures, followed by cooling to precipitate the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial in maintaining the deuterium labeling of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Olanzapine-d3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: Substitution reactions can occur at the piperazine ring, leading to different substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated derivatives.

Aplicaciones Científicas De Investigación

Olanzapine-d3 has several scientific research applications, including:

Pharmacokinetic Studies: Used as an internal standard in mass spectrometry to study the pharmacokinetics of olanzapine.

Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites of olanzapine.

Drug Development: Assists in the development of new antipsychotic drugs by providing insights into the drug’s behavior in the body

Comparación Con Compuestos Similares

Clozapine: Another atypical antipsychotic with a similar receptor binding profile but differs in its side effect profile.

Risperidone: Shares some pharmacological properties with olanzapine but has a different receptor affinity.

Quetiapine: Similar in its antipsychotic effects but has a distinct receptor binding profile.

Uniqueness of Olanzapine-d3: this compound’s uniqueness lies in its deuterium labeling, which provides stability and allows for precise pharmacokinetic and metabolic studies. This makes it a valuable tool in drug research and development .

Propiedades

IUPAC Name |

2-methyl-4-[4-(trideuteriomethyl)piperazin-1-yl]-10H-thieno[2,3-b][1,5]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4S/c1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12/h3-6,11,19H,7-10H2,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWDHTXUZHCGIO-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(S4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662160 | |

| Record name | 2-Methyl-4-[4-(~2~H_3_)methylpiperazin-1-yl]-5H-thieno[2,3-b][1,5]benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

786686-79-1 | |

| Record name | 2-Methyl-4-[4-(~2~H_3_)methylpiperazin-1-yl]-5H-thieno[2,3-b][1,5]benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-4-(4-methyl-d3-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary application of Olanzapine-d3 in current research, and how does its use benefit analytical methods?

A1: this compound serves as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods designed to quantify Olanzapine in biological samples, particularly human plasma [, , ]. As a deuterated analog of Olanzapine, it possesses nearly identical chemical properties, ensuring similar extraction recoveries and ionization efficiencies during sample preparation and analysis. This similarity allows researchers to correct for variations in these processes, leading to improved accuracy and precision in Olanzapine quantification.

Q2: Could you elaborate on the analytical methods employed for quantifying Olanzapine in biological samples and the importance of validation for these methods?

A2: The research predominantly utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to quantify Olanzapine in human plasma [, , ]. This technique involves separating Olanzapine and this compound based on their chemical properties using liquid chromatography, followed by detection and quantification using mass spectrometry.

Q3: Can you provide an example of how this validated analytical method has been successfully implemented in a research setting?

A3: One study successfully utilized a validated LC-MS/MS method to analyze human plasma samples in the context of a bioavailability study focusing on Olanzapine []. By employing this compound as an internal standard, researchers could accurately measure Olanzapine concentrations in plasma samples collected from participants, ultimately enabling the assessment of the rate and extent to which Olanzapine is absorbed into the bloodstream.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Erythromycin-[13C,d3]](/img/structure/B602456.png)